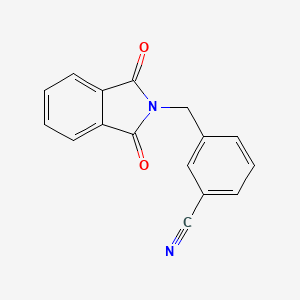

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

3-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCZNWBQFLQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) in a solvent mixture of isopropanol and water at reflux conditions . This method yields the desired product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is an organic compound with the molecular formula . It features a benzonitrile group attached to a 1,3-dioxoisoindolin-2-ylmethyl moiety. This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with diverse applications in scientific research:

- Chemistry It serves as a building block in organic synthesis for creating complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential pharmaceutical intermediate for drug development.

- Industry It is utilized in the production of dyes, pigments, and polymer additives.

The compound has potential biological activities, and its unique structure, which includes a benzonitrile moiety attached to a dioxoisoindoline core, may contribute to these activities.

Antimicrobial Properties Research suggests that this compound exhibits antimicrobial activity and may be effective against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties The compound has also been explored for its anticancer properties and is believed to inhibit the growth of cancer cells through several mechanisms:

- Enzyme Inhibition The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest It has been shown to induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction Evidence suggests that it can trigger programmed cell death in malignant cells.

The mechanism of action involves interactions with molecular targets within biological systems, such as the inhibition of kinases or interaction with cellular receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study A study showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics when tested against various bacterial strains.

- Cancer Cell Line Study In vitro tests on MCF7 (breast cancer) and OVCAR3 (ovarian cancer) cell lines revealed that the compound significantly reduced cell viability at low concentrations (IC50 values ranging from 5 to 15 µM), indicating potent anticancer effects.

- Mechanistic Insights Further research indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Procedures

Procedure A: Preparation of ethyl 1,3-dioxoisoindoline-2-carboxylates (2)

- Cool a solution of isoindoline-1,3-dione (50 mmol, 1.0 equiv.) and (60 mmol, 1.2 equiv.) in dry DMF (100 ml) in an ice bath .

- Add ethyl chloroformate (50 mmol, 1.0 equiv.) dropwise .

- Stir the reaction mixture at 0 °C for 1 hour, then warm to 20 °C and stir for 4 hours .

- Quench the reaction with water (200 ml) and filter the resulting precipitate .

- Wash the precipitate with water (500 ml) and (50 ml), then dry under vacuum to obtain the desired product as an off-white solid .

Procedure B: Preparation of potassium 3-(1,3-dioxoisoindolin-2-yl)-2,5-dioxoimidazolidin-1-ides (3)

- Add ethyl 1,3-dioxoisoindoline-2-carboxylate (10 mmol, 1.0 equiv.) and 1-aminohydantoin hydrochloride (10 mmol, 1.0 equiv.) to NMP (40 ml) at room temperature .

- Slowly add (20 mmol, 2.0 equiv.) to the reaction mixture .

- Stir the reaction mixture for 20 hours at 100 °C .

- Quench the reaction with *BuOMe (400 ml) and filter the resulting precipitate .

- Wash the precipitate with t**BuOMe (100 ml) and MeOH (200 ml), then dry under vacuum to obtain the desired product .

Mechanism of Action

The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

- 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile (CAS: 15996-74-4) :

This para-substituted isomer differs only in the position of the dioxoisoindolinylmethyl group on the benzene ring. The meta-substitution in the target compound may confer distinct electronic effects, such as altered dipole moments and solubility, compared to the para isomer. For example, the meta-substitution could reduce steric hindrance in binding to flat aromatic pockets in proteins .

Analogues with Additional Functional Groups

4-((3-(1,3-Dioxoisoindolin-2-yl)-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile (6e) :

This compound (from ) introduces a 2,5-dioxoimidazolidinyl spacer between the benzonitrile and dioxoisoindoline moieties. The additional carbonyl groups enhance hydrogen-bonding capacity, as evidenced by its ¹H NMR signals at δ 4.50 (s, 2H) and 4.84 (s, 2H), which are absent in the target compound. This structural feature improves carbonic anhydrase inhibition activity, as reported in enzyme assays .- Its molecular formula (C22H15N7O2) contrasts with the simpler C16H9N2O2 of the target compound. Such modifications are critical in optimizing pharmacokinetic properties, such as metabolic stability .

Analogues with Varied Substituents

- 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB): This compound (PDB ligand: 3K6P) replaces the dioxoisoindoline group with a dioxothiazolidinyl moiety and adds a trifluoromethyl group. The CF3 group enhances lipophilicity (logP ≈ 3.5) and improves receptor binding via hydrophobic interactions, as demonstrated in estrogen-related receptor alpha studies .

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (CAS: 106352-01-6) :

Replacing the nitrile group with a carboxylic acid drastically alters solubility (aqueous solubility increases by ~10-fold) and introduces pH-dependent ionization. This derivative is used as a synthetic intermediate for prodrugs or metal-chelating agents .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Meta-substitution in the target compound reduces steric clashes compared to para-substituted analogues, favoring interactions with planar enzymatic active sites .

- Biological Activity: The addition of heterocyclic systems (e.g., imidazolidinone in 6e) enhances inhibitory potency against carbonic anhydrase, as shown by its nanomolar IC50 .

- Pharmacokinetics : Triazole-containing derivatives (e.g., 21gh) exhibit improved metabolic stability due to reduced oxidative susceptibility, a common limitation in nitrile-based drugs .

Biological Activity

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzonitrile moiety attached to a dioxoisoindoline core. This unique structure may contribute to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₉N₃O₂ |

| Molecular Weight | 241.24 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard laboratory conditions |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been explored for its anticancer properties. It is believed to inhibit the growth of cancer cells through several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells.

The precise mechanism of action for this compound involves interactions with molecular targets within biological systems. These interactions may include:

- Inhibition of Kinases : The compound may inhibit kinases that play critical roles in signaling pathways associated with cancer progression.

- Receptor Interaction : It could interact with cellular receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-isoindoline-1,3-dione | Shares isoindoline core | Antimicrobial and anticancer properties |

| Phthalimide derivatives | Contains similar moiety | Various biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Cancer Cell Line Study : In vitro tests on MCF7 (breast cancer) and OVCAR3 (ovarian cancer) cell lines revealed that the compound significantly reduced cell viability at low concentrations (IC50 values ranging from 5 to 15 µM), indicating potent anticancer effects .

- Mechanistic Insights : Further research indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What synthetic methodologies are effective for introducing the 1,3-dioxoisoindolinyl moiety into benzonitrile derivatives?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(chloromethyl)benzonitrile with 1,3-dioxoisoindoline under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Alternatively, 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride has been used in acylation reactions with aminobenzonitrile derivatives in the presence of triethylamine to introduce the dioxoisoindolinyl group . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like unreacted intermediates or over-alkylated species.

Q. How can researchers confirm the structural identity of 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile post-synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for structural verification. Key NMR signals include:

- ¹H NMR : Aromatic protons (δ 7.6–8.0 ppm for isoindolinone), benzonitrile protons (δ ~7.5 ppm), and methylene bridge protons (δ ~4.8–5.2 ppm, split due to coupling with adjacent groups) .

- ¹³C NMR : Carbonyl carbons (δ ~165–168 ppm for isoindolinone dioxo groups) and nitrile carbon (δ ~118–120 ppm) . High-resolution mass spectrometry (HRMS) or X-ray crystallography provides additional confirmation, with crystallographic data refining bond lengths and angles .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

A gradient of ethyl acetate and petroleum ether (e.g., 1:3 to 1:1 v/v) effectively separates the product from polar byproducts. Silica gel (60–120 mesh) is recommended, with TLC monitoring (Rf ~0.3–0.4 in 1:1 EtOAc/hexane). For highly nonpolar impurities, dichloromethane/methanol (95:5) can be used .

Advanced Research Questions

Q. How can crystallographic data resolve contradictory hydrogen bonding patterns in polymorphic forms of this compound?

SHELXL refinement (SHELX-2018 suite) enables precise modeling of hydrogen bonds using high-resolution diffraction data. For example, Etter’s graph-set analysis categorizes motifs like R₂²(8) (dimer formation via N–H⋯O bonds) or C(4) chains. Discrepancies in bond angles or torsion angles between polymorphs can be analyzed using ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bond geometries .

Q. What computational methods are suitable for elucidating the reaction mechanism of 1,3-dioxoisoindolinyl group transfer?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and intermediates. For example, mechanistic studies of nucleophilic substitution reactions reveal a two-step process: (1) SN2 attack at the methylene carbon and (2) stabilization of the intermediate via resonance with the isoindolinone carbonyl groups. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD implicit solvation method .

Q. How can this compound serve as a building block for bifunctional degraders (e.g., PROTACs) targeting mitochondrial proteins?

The benzonitrile group can be functionalized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach E3 ligase ligands (e.g., thalidomide analogs), while the isoindolinone moiety links to a target-binding warhead. In vitro assays (e.g., Western blotting for protein degradation) and mitochondrial localization studies (confocal microscopy with MitoTracker dyes) validate bifunctional activity .

Methodological Notes

- Crystallography : Use SHELXL for refinement, with HKLF 4 format for twinned data. Anisotropic displacement parameters improve model accuracy for heavy atoms .

- NMR : Assign NOESY/ROESY correlations to confirm stereochemistry in derivatives.

- Synthetic Yield Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with microwave irradiation reducing reaction time by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.